molecular formula C17H17ClFN3O2 B2510225 4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097860-37-0

4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine

Cat. No.: B2510225
CAS No.: 2097860-37-0
M. Wt: 349.79
InChI Key: QOHSGHMSOVSTRI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a pyrrolidine ring, a benzoyl group, and a pyrimidine ring, all of which contribute to its unique properties.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been studied. For example, benzoyl chloride, a compound with a similar structure, has been studied for its phase change data and mass spectrum (electron ionization) .

Scientific Research Applications

Optoelectronic Applications

Research on pyrimidine and quinazoline derivatives reveals their significant potential in optoelectronic applications. Pyrimidine rings, when incorporated into π-extended conjugated systems, have shown value for the creation of novel optoelectronic materials. These compounds have applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties related to photo- and electroluminescence. The incorporation of pyrimidine fragments into materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and nonlinear optical materials, highlights the versatility of pyrimidine derivatives in technological advancements (Lipunova et al., 2018).

Medicinal Chemistry and Pharmacology

In the realm of medicinal chemistry, pyrimidine derivatives exhibit a broad spectrum of biological activities. They have been used as core structures for developing drug candidates with anticancer, anti-infectious, anti-inflammatory, and various other therapeutic effects. The structure-activity relationship (SAR) of these compounds is a critical area of study, providing insights for the development of new drugs. The versatility of the pyrimidine scaffold allows for the synthesis of compounds with targeted biological activities, showcasing its importance in drug discovery and development processes (Cherukupalli et al., 2017).

Biological Sensing

The pyrimidine moiety is also notable for its use in the development of optical sensors. Pyrimidine derivatives serve as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. This application is particularly relevant in the creation of sensors for detecting various biological and chemical substances, further emphasizing the compound's utility in scientific research (Jindal & Kaur, 2021).

Mechanism of Action

The compound also contains a fluorobenzoyl group, which could potentially influence its pharmacokinetics. Fluorine atoms are often included in drug molecules to improve their metabolic stability, as the carbon-fluorine bond is one of the strongest in organic chemistry .

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would be influenced by factors such as its size, polarity, and the presence of functional groups. For instance, the pyrrolidine ring could enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O2/c1-10-7-16(21-11(2)20-10)24-13-5-6-22(9-13)17(23)14-4-3-12(19)8-15(14)18/h3-4,7-8,13H,5-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHSGHMSOVSTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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